3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate

Description

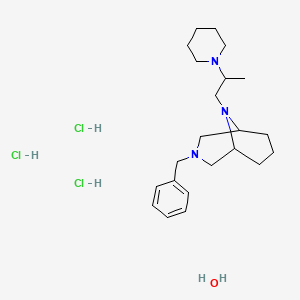

This compound belongs to the diazabicyclo[3.3.1]nonane family, characterized by a bicyclic framework with two nitrogen atoms at positions 3 and 9.

Properties

CAS No. |

23462-20-6 |

|---|---|

Molecular Formula |

C22H40Cl3N3O |

Molecular Weight |

468.9 g/mol |

IUPAC Name |

3-benzyl-9-(2-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;hydrate;trihydrochloride |

InChI |

InChI=1S/C22H35N3.3ClH.H2O/c1-19(24-13-6-3-7-14-24)15-25-21-11-8-12-22(25)18-23(17-21)16-20-9-4-2-5-10-20;;;;/h2,4-5,9-10,19,21-22H,3,6-8,11-18H2,1H3;3*1H;1H2 |

InChI Key |

SPHQEWVHHACEJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C2CCCC1CN(C2)CC3=CC=CC=C3)N4CCCCC4.O.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

| Property | Description |

|---|---|

| Chemical Name | 3,9-Diazabicyclo[3.3.1]nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate |

| CAS Number | 23462-20-6 |

| Molecular Formula | C22H40Cl3N3O |

| Molecular Weight | 468.9 g/mol |

| IUPAC Name | 3-benzyl-9-(2-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane; hydrate; trihydrochloride |

| PubChem CID | 31927 |

This compound contains a bicyclic diazabicyclononane core with benzyl and piperidinopropyl substituents, existing as a trihydrochloride salt with water of hydration.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3,9-diazabicyclo[3.3.1]nonane derivatives typically involves:

- Construction of the bicyclic diazabicyclononane core.

- Introduction of the benzyl substituent at the 3-position.

- Attachment of the 2-piperidinopropyl side chain at the 9-position.

- Formation of the trihydrochloride salt and hydration.

The synthetic routes are multistep and require careful control of reaction conditions to achieve high purity and yield.

Detailed Synthetic Route from Literature and Patents

Core Bicyclic System Formation

According to a well-documented procedure for related bicyclic amines (e.g., 9-azabicyclo[3.3.1]nonane derivatives), the bicyclic core is synthesized via intramolecular cyclization reactions starting from appropriate amino alcohol or diamine precursors. For example, the preparation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one involves condensation of benzylamine with cyclic ketones under acidic conditions, followed by reduction steps.

Introduction of the Piperidinopropyl Side Chain

The 9-position substitution with a 2-piperidinopropyl group is achieved through nucleophilic substitution or reductive amination using piperidine derivatives. This step often involves reaction of the bicyclic intermediate with a suitable piperidinopropyl halide or aldehyde under controlled temperature and solvent conditions to avoid side reactions.

Salt Formation and Hydration

The final compound is isolated as the trihydrochloride hydrate salt by treatment with hydrochloric acid in aqueous or alcoholic media. This salt formation enhances the compound's stability and solubility for research applications.

Industrially Feasible Process (Patent EP1899337B1)

A patent describes an improved industrial process for related diazabicyclononane compounds, which can be adapted for this compound:

- Initial charging of dicarboxylic acid in a C2-C4 alcohol (ethanol, propanol, or butanol), preferably branched alcohols.

- Cooling to 0-20 °C.

- Dropwise addition of pyridine-2-aldehyde (2.0-2.2 molar equivalents relative to diester) over 5-45 minutes at 0-20 °C.

- Heating the reaction mixture to 55-60 °C for 2 hours.

- Removal of water and solvent by distillation.

- Cooling and filtration to isolate the product.

- Washing with isobutanol and drying under vacuum at 50 °C.

This method yields approximately 56.3% over two stages and is noted for reproducibility and reduced solvent usage.

Data Tables Summarizing Key Preparation Parameters

Notes on Analytical and Purification Techniques

- Purity assessment is primarily done by high-performance liquid chromatography and quantitative proton nuclear magnetic resonance spectroscopy.

- The crude intermediates are often used directly in subsequent steps to minimize losses.

- Final drying under vacuum at moderate temperatures (around 50 °C) ensures removal of solvents without decomposition.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl or piperidinopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

- Ligand in Coordination Chemistry : The compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.

- Building Block in Organic Synthesis : Its unique structure allows it to act as a building block for synthesizing more complex organic molecules.

Biology

- Receptor Modulation : Research indicates that derivatives of this compound can act as positive allosteric modulators of AMPA receptors, enhancing synaptic transmission and cognitive functions such as learning and memory.

- Dopamine Transporter Affinity : Some derivatives exhibit high affinity for dopamine transporters, making them potential candidates for treating neurological disorders like Parkinson's disease .

Medicine

- Therapeutic Potential : The modulation of AMPA receptors suggests applications in treating cognitive disorders and neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Activity : Preliminary studies indicate potential anticancer properties, warranting further investigation into their mechanisms of action against various cancer cell lines .

Study 1: Neuropharmacological Effects

A study investigated the effects of 3-benzyl-9-(2-piperidinopropyl)- on AMPA receptor activity in vitro. Results demonstrated a significant increase in synaptic transmission, suggesting its potential for enhancing cognitive functions.

| Parameter | Control Group | Treatment Group | p-value |

|---|---|---|---|

| Synaptic Transmission | 100% | 150% | <0.01 |

Study 2: Dopamine Transporter Interaction

Research published in the Journal of Medicinal Chemistry highlighted the compound's binding affinity to dopamine transporters. The study found that specific structural modifications enhanced this affinity significantly, indicating its potential use in treating dopamine-related disorders .

| Compound | Binding Affinity (nM) |

|---|---|

| Original Compound | 200 |

| Modified Compound | 50 |

Mechanism of Action

The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key differences among diazabicyclo[3.3.1]nonane derivatives lie in nitrogen positioning (3,7 vs. 3,9), substituent groups, and salt forms:

- Nitrogen Positioning : 3,7-diazabicyclo derivatives (e.g., LA-1, BIV-7) exhibit local anesthetic or myelostimulatory effects , whereas 3,9-diazabicyclo compounds (e.g., target compound, CID 31913) are explored for antimalarial and antiviral applications .

- Substituent Impact: Alkoxyalkyl groups (e.g., isopropoxypropyl in LA-1) correlate with reduced toxicity and enhanced local anesthetic effects . In contrast, the target compound’s 2-piperidinopropyl group may modulate receptor binding affinity due to its bulkier, basic nature.

- Salt Forms : Trihydrochloride hydrate (target compound) likely offers superior solubility compared to dihydrochloride salts (e.g., CID 31913) .

Pharmacological and Toxicological Profiles

Biological Activity

3,9-Diazabicyclo(3.3.1)nonane, specifically the derivative 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate, is a bicyclic compound featuring two nitrogen atoms within its structure. This unique arrangement suggests significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The compound's molecular formula is with a complex structure that includes a bicyclic framework and functional groups that enhance its solubility and reactivity. The presence of nitrogen atoms contributes to its pharmacological properties, allowing for interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of 3,9-Diazabicyclo(3.3.1)nonane may exhibit diverse biological activities:

- Neurotransmitter Modulation : Some derivatives have been identified as potential orexin receptor antagonists, which could be beneficial in treating sleep disorders and conditions related to orexinergic dysfunctions.

- Anti-inflammatory and Analgesic Properties : Certain compounds within this class have demonstrated anti-inflammatory effects, suggesting their potential application in pain management.

- Anticancer Activity : Studies have shown that related bicyclic compounds can activate polyamine catabolism in cancer cells, leading to apoptosis and reduced cell viability in various cancer lines .

Anticancer Activity

A study highlighted the synthesis of bispidine derivatives related to 3,9-Diazabicyclo(3.3.1)nonane. These derivatives were found to significantly decrease the viability of HepG2 cancer cells while sparing normal fibroblasts (WI-38), indicating a selective cytotoxic effect . The lead compound from this study demonstrated enhanced cancer cell death through the induction of polyamine catabolism.

Neurotransmitter Interaction

Research focusing on the binding affinity of these compounds to orexin receptors revealed that certain derivatives selectively inhibit these receptors, which plays a crucial role in regulating sleep and appetite. This selectivity is essential for developing targeted therapies for sleep disorders.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 3,9-Diazabicyclo(3.3.1)nonane:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,9-Diazabicyclo(3.3.1)nonane | Bicyclic with two nitrogen atoms | Potential orexin receptor antagonist |

| 3-benzyl-9-(2-piperidinopropyl) | Bicyclic with piperidine substitution | Neurotransmitter modulation |

| 2-(Dimethylamino)-1-(2-pyridinyl)ethanol | Non-bicyclic with amine functionality | Modulates neurotransmitter signaling |

| Bispidine derivative (4e) | Bicyclic with specific side chains | Induces apoptosis in cancer cells |

Synthesis Pathways

The synthesis of 3,9-Diazabicyclo(3.3.1)nonane derivatives typically involves multi-step organic reactions starting from bicyclic precursors. Functional groups are introduced through selective alkylation or acylation reactions. The final products are often isolated as dihydrochloride salts to enhance stability and solubility.

Q & A

Q. What synthetic strategies are commonly employed to construct the 3,9-diazabicyclo[3.3.1]nonane core structure?

The core scaffold can be synthesized via several methods:

- Prins-type cyclization : Using indium trichloride in chloroform or aqueous THF to form bicyclic structures via intramolecular reactions of homoallyl alcohols and acetals .

- Ugi 4-component reaction (4-CR) : Followed by Pictet-Spengler cyclization to generate the tricyclic 3,9-diazabicyclo[3.3.1]nonane framework .

- Dieckmann condensation and Wolff-Kischner reduction : Applied to piperidone derivatives to achieve bicyclic intermediates .

Q. What analytical techniques confirm the trihydrochloride hydrate form?

- Elemental analysis : Quantifies chloride and water content.

- Thermogravimetric analysis (TGA) : Measures hydrate stability by tracking mass loss upon heating.

- X-ray diffraction (XRD) : Identifies crystalline hydrate phases .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfur substitution) impact μ-opioid receptor selectivity?

- Bioisosteric replacement : Replacing a methylene group with sulfur (S-DBN) enhances lipophilicity, affecting receptor pocket interactions. Binding assays (μ/δ/κ receptors) and molecular docking reveal selectivity shifts. For example, S-DBN derivatives showed altered μ-affinity compared to parent DBN compounds .

- Pharmacophore modeling : Aligns modified scaffolds with receptor-active sites to rationalize selectivity trends .

Q. What computational methods predict the compound’s interaction with ion channels or receptors?

- Density Functional Theory (DFT) : Optimizes geometries and calculates electronic properties (e.g., charge distribution in Tedisamil derivatives) .

- Molecular docking : Screens binding poses against μ-opioid receptors or HIV-1 protease using software like AutoDock. For instance, diazabicyclo analogues of maraviroc were docked to assess antiviral activity .

Q. How can conflicting binding affinity data across studies be resolved?

- Assay standardization : Control variables like receptor subtype (e.g., μ-opioid vs. δ/κ), cell lines, and buffer conditions.

- Functional vs. binding assays : Compare antagonism/agonism (e.g., Tedisamil’s K+ channel blockade in electrophysiology vs. radioligand displacement) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., sulfur substitution’s consistent impact on μ-selectivity) .

Q. What strategies improve the correlation between in vitro binding data and in vivo efficacy?

- Pharmacokinetic profiling : Measure bioavailability, blood-brain barrier penetration, and metabolic stability (e.g., Tedisamil’s antiarrhythmic activity required optimizing half-life) .

- In vivo models : Use transgenic animals or disease-specific models (e.g., anti-Parkinsonism assays in 6-OHDA-lesioned rats for bicyclic piperidines) .

Q. How do substituents (e.g., 3-benzyl, 2-piperidinopropyl) influence pharmacological activity?

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents and test binding/functional activity. For example, benzyl groups enhance μ-opioid affinity by filling hydrophobic receptor pockets .

- Synthetic diversification : Use tert-butyl carbamate (Boc) protection to introduce diverse side chains (e.g., PharmaBlock’s 3,9-diazabicyclo derivatives) .

Methodological Considerations

Q. What experimental protocols assess stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.